(-)-Sabinene
Description
Overview of Monoterpene Research Landscape
Monoterpenes, a class of terpenes consisting of two isoprene (B109036) units, are a major component of essential oils derived from plants. databridgemarketresearch.com They are recognized for their distinct aromas and play a crucial role in plant defense mechanisms. researchgate.net The research landscape for monoterpenes is vast and interdisciplinary, encompassing plant biochemistry, atmospheric chemistry, and pharmacology. databridgemarketresearch.comresearchgate.net Scientists are actively investigating their biosynthesis, ecological roles, and potential as natural fragrances, flavorings, and therapeutic agents. databridgemarketresearch.com The growing demand for natural and eco-friendly solutions has further fueled research into novel sources and applications of these compounds. databridgemarketresearch.com
Scientific Significance of (-)-Sabinene
This compound, with its unique strained ring system composed of a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring, presents a fascinating subject for chemical and biological investigation. wikipedia.org It is a key constituent of the essential oils of various plants, including black pepper, carrot seed oil, and certain species of juniper and spruce. wikipedia.orgmdpi.comacs.org Its presence contributes to the characteristic spicy and woody aroma of these plants. acs.orglabeffects.com The scientific significance of this compound lies in its diverse biological activities, which include anti-inflammatory, antimicrobial, and antioxidant properties, making it a molecule of interest for potential therapeutic applications. labeffects.comresearchgate.net Furthermore, its chemical structure serves as a precursor for the synthesis of other valuable compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVASEGYNIMXJL-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(=C)C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CCC(=C)[C@@H]1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317813 | |
| Record name | (-)-Sabinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-16-9 | |
| Record name | (-)-Sabinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sabinene, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Sabinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,5R)-2-methylidene-5-propan-2-ylbicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SABINENE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W0K1SDY3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | (-)-Sabinene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Biosynthesis and Metabolic Engineering of Sabinene
Endogenous Biosynthetic Pathways
The fundamental building blocks for all terpenoids, including (-)-sabinene, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgoup.com These five-carbon units are synthesized through two primary and distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. wikipedia.orgasm.org
Mevalonate (MVA) Pathway Enzymes and Intermediates
The MVA pathway is a vital metabolic route found in eukaryotes, archaea, and some bacteria. wikipedia.orgpnas.org It begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. wikipedia.orgfrontiersin.org
The initial steps of the MVA pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This is followed by the reduction of HMG-CoA to mevalonate (MVA) by the enzyme HMG-CoA reductase, a critical rate-limiting step in the pathway. wikipedia.orgfrontiersin.org Subsequently, mevalonate undergoes two phosphorylation steps catalyzed by mevalonate kinase and phosphomevalonate kinase, yielding mevalonate-5-diphosphate. pnas.org Finally, a decarboxylation reaction produces isopentenyl pyrophosphate (IPP). wikipedia.org IPP can then be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org
Table 1: Key Enzymes and Intermediates of the Mevalonate (MVA) Pathway
| Enzyme | Intermediate(s) |
| Acetoacetyl-CoA thiolase | Acetyl-CoA -> Acetoacetyl-CoA |
| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA -> HMG-CoA |
| HMG-CoA reductase | HMG-CoA -> Mevalonate |
| Mevalonate kinase | Mevalonate -> Mevalonate-5-phosphate |
| Phosphomevalonate kinase | Mevalonate-5-phosphate -> Mevalonate-5-pyrophosphate |
| Diphosphomevalonate decarboxylase | Mevalonate-5-pyrophosphate -> Isopentenyl pyrophosphate (IPP) |
| Isopentenyl pyrophosphate isomerase | Isopentenyl pyrophosphate (IPP) <=> Dimethylallyl pyrophosphate (DMAPP) |
This table summarizes the main enzymatic steps and the corresponding intermediates in the MVA pathway leading to the synthesis of IPP and DMAPP.
Methylerythritol 4-Phosphate (MEP) Pathway Enzymes and Intermediates
The MEP pathway, also known as the non-mevalonate pathway, is found in most bacteria, some eukaryotic parasites, and in the plastids of plant cells. asm.orgrsc.org This pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP). rsc.orgresearchgate.net
The first committed step is the condensation of pyruvate and GAP to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). oup.comrsc.org DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase. rsc.orgresearchgate.net A series of subsequent enzymatic reactions, including cytidylation and phosphorylation, lead to the formation of 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). asm.orgresearchgate.net The final step, catalyzed by HMBPP reductase, simultaneously produces both IPP and DMAPP. oup.comresearchgate.net
Table 2: Key Enzymes and Intermediates of the Methylerythritol 4-Phosphate (MEP) Pathway
| Enzyme | Intermediate(s) |
| DXP synthase (DXS) | Pyruvate + Glyceraldehyde 3-phosphate -> 1-deoxy-D-xylulose 5-phosphate (DXP) |
| DXP reductoisomerase (DXR) | DXP -> 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| MEP cytidylyltransferase | MEP -> 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| CDP-ME kinase | CDP-ME -> 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) |
| MEcPP synthase | CDP-MEP -> 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| HMBPP synthase | MEcPP -> (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |
| HMBPP reductase | HMBPP -> Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) |
This table outlines the sequential enzymatic reactions and the intermediates involved in the MEP pathway for the synthesis of IPP and DMAPP.
Enzymology of this compound Formation
Once IPP and DMAPP are synthesized, they serve as the universal precursors for the vast array of terpenoid compounds. The formation of this compound from these precursors involves specific enzymes that catalyze the condensation and cyclization reactions.
Geranyl Diphosphate Synthase (GPPS) in this compound Production
The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP to form the C10 intermediate, geranyl diphosphate (GPP). wikipedia.orgfrontiersin.org This reaction is catalyzed by geranyl diphosphate synthase (GPPS). frontiersin.orgresearchgate.net The availability of GPP is a crucial factor for the production of this compound. frontiersin.orgnih.gov In some organisms, a farnesyl diphosphate synthase (FPPS) can also produce GPP, although its primary role is the synthesis of the C15 farnesyl diphosphate (FPP). google.com Metabolic engineering strategies often focus on optimizing the expression and activity of GPPS to channel more metabolic flux towards GPP and, consequently, to monoterpene production. frontiersin.orgnih.gov
This compound Synthase (SabS) Characterization and Origin
The final and key enzymatic step in the formation of this compound is the cyclization of GPP, a reaction catalyzed by this compound synthase (SabS). wikipedia.orgwikipedia.org This enzyme belongs to the terpene synthase (TPS) family and facilitates a complex carbocation-mediated cyclization cascade to form the characteristic strained bicyclic [3.1.0] ring system of sabinene (B1680474). wikipedia.orgnih.gov
This compound synthases have been identified and characterized from various plant species, including sage (Salvia officinalis) and western red cedar (Thuja plicata). nih.govuniprot.orgresearchgate.net The enzyme from Salvia officinalis is a chloroplastic protein that catalyzes the formation of this compound from geranyl diphosphate and requires Mg2+ as a cofactor. wikipedia.orguniprot.org Structural and functional studies of SabS have provided insights into the molecular determinants of its specific product formation. nih.gov For instance, site-directed mutagenesis of specific amino acid residues in the active site of SabS can alter the product profile, highlighting the intricate control of the cyclization reaction. nih.gov The expression of SabS from different origins in microbial hosts like Escherichia coli and Saccharomyces cerevisiae has been a key strategy in metabolic engineering efforts to produce sabinene. greencarcongress.comresearchgate.net
Cytochrome P450-Mediated Hydroxylation in Sabinene Metabolism
Following its formation, sabinene can be further modified by other enzymes, leading to a greater diversity of monoterpenoids. A common modification is hydroxylation, which is often catalyzed by cytochrome P450 monooxygenases (CYPs). pnas.orgresearchgate.net These enzymes play a crucial role in the biosynthesis of various oxygenated monoterpenes. tandfonline.comdb-thueringen.de
In the context of sabinene metabolism, a P450-mediated hydroxylation can convert sabinene to sabinol. pnas.orgresearchgate.net This reaction has been described in species like Salvia officinalis and is a step in the biosynthetic pathway leading to other compounds such as sabinone. pnas.org Specifically, in western redcedar, the cytochrome P450 enzyme CYP750B1 has been identified to catalyze the stereospecific hydroxylation of (+)-sabinene to (+)-trans-sabinol, an intermediate in the biosynthesis of thujone. nih.gov The characterization of these P450 enzymes is essential for understanding the complete biosynthetic networks of sabinene-derived monoterpenoids and for engineering the production of specific oxygenated derivatives.
Heterologous Biosynthesis and Metabolic Engineering Strategies
The extraction of this compound from plant sources is often inefficient due to low concentrations. d-nb.infogreencarcongress.com Consequently, metabolic engineering of microorganisms offers a promising and sustainable alternative for the production of this compound and other valuable terpenes from renewable resources. greencarcongress.comresearchgate.netnih.gov By harnessing the cellular machinery of microbes like Escherichia coli, Saccharomyces cerevisiae, and Ashbya gossypii, researchers can create microbial cell factories capable of high-yield production. d-nb.inforesearchgate.netresearchgate.net
Reconstitution of this compound Pathways in Engineered Microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae, Ashbya gossypii)
The cornerstone of producing this compound in a non-native host is the introduction of a heterologous biosynthetic pathway. This typically involves expressing a sabinene synthase enzyme, which converts the universal monoterpene precursor, geranyl diphosphate (GPP), into this compound. d-nb.inforesearchgate.net The host organism must also be engineered to provide a sufficient supply of GPP.
Escherichia coli : As a workhorse of metabolic engineering, E. coli has been successfully engineered to produce this compound. d-nb.info While E. coli possesses a native methylerythritol 4-phosphate (MEP) pathway that produces the GPP precursors, dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), this pathway alone is often insufficient for high-level production. d-nb.inforesearchgate.net Therefore, strategies have involved introducing a heterologous mevalonate (MVA) pathway, which can significantly boost the precursor supply. d-nb.inforesearchgate.netebi.ac.uk The key step is the introduction of a sabinene synthase gene, such as SabS1 from Salvia pomifera (sage), to convert GPP to sabinene. d-nb.info Researchers have successfully assembled complete biosynthetic pathways in E. coli using either the native MEP or a heterologous MVA pathway combined with GPP synthase and sabinene synthase genes. d-nb.inforesearchgate.netnih.gov
Saccharomyces cerevisiae : This yeast is another popular chassis for terpenoid production due to its GRAS (Generally Regarded as Safe) status and its endogenous MVA pathway, which naturally produces the necessary precursors for GPP synthesis. oup.comoup.com Engineering efforts in S. cerevisiae have focused on introducing plant-derived monoterpene synthases to produce specific compounds like sabinene. oup.com Proteomic and metabolic analyses have shown that coordinating the expression of MVA pathway enzymes in both the cytosol and mitochondria can lead to more balanced metabolism and higher sabinene production. researchgate.netnih.gov
Ashbya gossypii : This filamentous fungus, traditionally used for the industrial production of riboflavin (B1680620) (vitamin B2), has emerged as a versatile platform for producing valuable metabolites, including monoterpenes. researchgate.netsaludadiario.esnih.gov Researchers have modified A. gossypii to produce sabinene, limonene (B3431351), pineno, and linalool (B1675412) by introducing heterologous terpene synthases. researchgate.netsaludadiario.es Engineering strategies have included creating genetic backgrounds with an orthogonal neryl diphosphate (NPP) synthase pathway or a mutant erg20 allele to enhance precursor availability for monoterpene synthesis. researchgate.netnih.gov
Optimization of Biosynthetic Flux and Productivity for this compound
Once a baseline production pathway is established, metabolic engineering strategies are employed to optimize the flow of carbon toward the final product, thereby increasing titers and productivity. d-nb.inforesearchgate.net
In E. coli , initial efforts to enhance sabinene production involved optimizing culture medium and fermentation process conditions, which led to a maximum titer of 82.18 mg/L in shake flasks. d-nb.inforesearchgate.netebi.ac.uk Through fed-batch fermentation using these optimized conditions, a concentration of 2.65 g/L was achieved. d-nb.infogreencarcongress.comresearchgate.net
In Saccharomyces cerevisiae , more intricate genetic modifications have yielded significant improvements. A major rate-limiting step for monoterpene production is the availability of the GPP precursor. oup.com The yeast's native FPP synthase (encoded by the ERG20 gene) primarily converts GPP to farnesyl diphosphate (FPP). researchgate.netoup.com To increase the GPP pool, mutations have been introduced into Erg20. For instance, the double mutant Erg20(F96W/N127W) weakens FPP synthase activity, redirecting metabolic flux towards GPP. researchgate.net This strategy, combined with the translational fusion of the mutant Erg20 enzyme with a Salvia pomifera sabinene synthase, resulted in a remarkable 340-fold increase in sabinene production. oup.com Further optimization through the co-ordination of cytosolic and mitochondrial pathways has also been shown to improve sabinene yields with more efficient enzyme usage. nih.gov
In Ashbya gossypii , productivity has been enhanced by co-overexpressing endogenous genes from the MVA pathway, such as HMG1 and ERG12, alongside the heterologous NPP synthase and terpene synthases. researchgate.net This approach significantly increased sabinene yields from media containing xylose. researchgate.net
Table 1: Examples of Heterologous this compound Production in Engineered Microorganisms
| Host Organism | Key Genetic Modifications | Feedstock | Titer/Productivity | Reference(s) |
|---|---|---|---|---|
| Escherichia coli | Heterologous MVA pathway, Salvia pomifera sabinene synthase (SabS1), GPP synthase | Glycerol (B35011) | 2.65 g/L | d-nb.info, researchgate.net |
| Saccharomyces cerevisiae | Overexpression of HMG2(K6R), fusion of Erg20(F96W/N127W) and Salvia pomifera sabinene synthase | Not specified | 340-fold increase over base strain | oup.com |
| Ashbya gossypii | Heterologous NPP synthase, sabinene synthase, co-overexpression of endogenous HMG1 and ERG12 | Corn-cob lignocellulosic hydrolysates and molasses | 684.5 mg/L | researchgate.net, researchgate.net |
Utilization of Renewable Feedstocks for this compound Bioproduction
A key advantage of microbial production is the ability to use inexpensive and sustainable renewable feedstocks. nih.govenvironmentenergyleader.com This aligns with the principles of a circular bioeconomy, transforming low-value waste streams into high-value chemicals. saludadiario.es
The initial microbial synthesis of sabinene was achieved in E. coli using feedstocks like sugar cane and glycerol. d-nb.infoenvironmentenergyleader.com The conversion efficiency from glycerol to sabinene was reported to be 3.49% (g/g) in an optimized fed-batch fermentation process. d-nb.inforesearchgate.netnih.gov
More recently, Ashbya gossypii has been engineered to efficiently utilize agro-industrial wastes. researchgate.netnih.gov This filamentous fungus can metabolize xylose-rich feedstocks, which are major components of lignocellulosic biomass. researchgate.net Researchers have successfully demonstrated high-yield production of sabinene (684.5 mg/L) and limonene (383 mg/L) using mixed formulations of corn-cob lignocellulosic hydrolysates with either sugarcane or beet molasses. researchgate.netnih.govresearchgate.net This represents a significant advancement in valorizing agricultural residues for the production of valuable monoterpenes. researchgate.net The use of such lignocellulosic biomass is a cornerstone of developing sustainable second-generation biofuels and biochemicals. nih.govmdpi.com
Advanced Synthetic Methodologies for Sabinene and Its Stereoisomers
Total Synthesis and Chiral Pool Applications
The unique structural framework of sabinene (B1680474) makes it an attractive target for total synthesis and a versatile building block in chiral pool synthesis.
Chiral Pool-Based Synthetic Strategies for Sabinene-Derived Structures
The "chiron approach," which utilizes readily available chiral molecules as starting materials, is a prominent strategy in the synthesis of complex natural products. researchgate.net (-)-Sabinene, as a naturally occurring chiral monoterpene, is an excellent example of a "chiron" that provides a pre-existing stereocenter and a rigid bicyclic scaffold. researchgate.net This approach offers an economical and sustainable route to enantiomerically pure compounds. researchgate.net
Synthetic strategies often leverage the inherent reactivity of the sabinene structure. For instance, the photochemical addition of thioacetic acid to this compound results in a mixture of a bicyclic thioacetate (B1230152) and an unsaturated thioacetate, which can then be reduced to the corresponding thiols. mdpi.com These monoterpene thiols have applications as chiral auxiliaries and ligands in asymmetric synthesis. mdpi.com Furthermore, this compound has been utilized in a convergent synthesis approach to prepare complex natural products like (-)-chamaecydin and (-)-isochamaecydin. researchgate.net
Total Synthesis of this compound and Related Oxygenated Monoterpenoids
The total synthesis of sabinene and its derivatives has been an area of active research. An efficient route to optically pure sesquiterpenoids of the nootkatane type, such as (-)-α-vetivone and (-)-nootkatone, has been developed starting from (-)-3-methylsabinaketone, a derivative of sabinene. researchgate.net A key step in this synthesis is the stereoselective Michael-type addition to trans-3-penten-2-one. researchgate.net
The synthesis of racemic dl-trans-sabinene hydrate (B1144303) has been achieved from 2-methyl-3,6-heptanedione. acs.org Another approach involves the base treatment of 4-(epoxyisopropylidene)cyclohexanone, which provides access to the bicyclo[3.1.0]alkane system present in sabina ketone and cis-sabinene hydrate. researchgate.net A short and efficient synthesis of (±)-trans-sabinene hydrate has also been reported, highlighting the use of a Stetter reaction to form a key 1,4-diketone intermediate. researchgate.net
Asymmetric Synthesis and Enantioselective Transformations
The development of asymmetric and enantioselective methods is crucial for accessing specific stereoisomers of sabinene and its derivatives, which often exhibit distinct biological activities.
Enantioselective Synthesis Approaches for this compound and its Derivatives
Enantioselective synthesis provides a powerful tool for obtaining specific enantiomers of sabinene-related compounds. A notable example is the efficient preparation of both enantiomers of sabina ketone through the highly enantioselective cyclization of 1-diazo-5-methylene-6-methylheptan-2-one, catalyzed by chiral dirhodium(II) compounds. researchgate.net
Copper-catalyzed asymmetric allyl-allyl cross-coupling has also emerged as a valuable method. This transformation has been successfully applied in an advanced intermediate for the synthesis of d-sabinene. rug.nl Additionally, the biosynthesis of sabinene has been engineered in microbial hosts like S. cerevisiae and E. coli by expressing sabinene synthase, which catalyzes the cyclization of geranyl diphosphate (B83284). nih.gov This biotechnological approach offers a sustainable route to sabinene production. nih.gov
Stereoselective Conversion of this compound to Functionalized Derivatives (e.g., Sabinene Hydrates, Sabina Ketone)
The stereoselective functionalization of this compound provides access to a range of valuable oxygenated monoterpenoids. A common transformation is the oxidation of this compound to sabina ketone. acs.org For example, mild permanganate (B83412) oxidation of this compound (86% ee) yields sabinenediol, which is then cleaved with periodate (B1199274) to produce (+)-sabina ketone (86% ee). acs.orgdiva-portal.org
Subsequent reactions of sabina ketone allow for the synthesis of various sabinene hydrates (4-thujanols). The reaction of sabina ketone with methyllithium (B1224462) (MeLi) proceeds with high stereoselectivity, yielding a mixture of 4-thujanol (B106190) stereoisomers with a significant excess of the cis-isomers. acs.orgdiva-portal.org Specifically, the methyl group attacks from the less sterically hindered side of the carbonyl group, leading to a 10:1 excess of the cis-forms over the trans-forms. acs.orgresearchgate.net This method has been used to synthesize and characterize all four stereoisomers of 4-thujanol. diva-portal.org
Another approach to trans-sabinene hydrate involves the photooxygenation of α-thujene, followed by reduction. mdpi.com This process yields a mixture of (-)-trans-4-hydroxy-β-thujene and (-)-cis-sabinol, with the former being the precursor to trans-sabinene hydrate. mdpi.com
| Starting Material | Reagents | Product(s) | Key Findings |
| This compound (86% ee) | 1. KMnO₄, H₂O, THF; 2. Periodate | (+)-Sabina Ketone (86% ee) | Mild oxidation followed by cleavage provides sabina ketone with retained enantiomeric excess. acs.orgdiva-portal.org |
| Sabina Ketone | MeLi, Et₂O | cis- and trans-4-Thujanols | Stereoselective addition of MeLi results in a 10:1 ratio of cis to trans isomers. acs.orgresearchgate.net |
| α-Thujene | 1. Photooxygenation; 2. Reduction | trans-Sabinene hydrate | Industrial synthesis route for the valuable flavor compound. mdpi.com |
| (+)-Sabinene | KMnO₄, NaIO₄ | (-)-Sabina Ketone | Oxidation of the enantiomeric starting material yields the opposite enantiomer of the ketone. researchgate.net |
| (-)-3-Methylsabinaketone | trans-3-Penten-2-one | (-)-α-Vetivone, (-)-Nootkatone | Stereoselective Michael addition is a key step in the synthesis of eremophilane (B1244597) sesquiterpenoids. researchgate.net |
Development of Novel Synthetic Reagents and Catalytic Systems for Sabinene Analogues
The development of new reagents and catalytic systems is continuously expanding the synthetic utility of sabinene and its analogues. Palladium-catalyzed oxidation of (1R,5R)-sabinene using hydrogen peroxide in acetonitrile (B52724) or acetone (B3395972) has been shown to produce a mixture of oxyfunctionalized products with pleasant fragrances. researchgate.net This method leads to the formation of two novel isomeric carane-type ketones through an unusual five-membered ring expansion, along with (-)-sabina ketone as a minor product. researchgate.netresearchgate.net Density functional theory (DFT) calculations have supported a proposed concerted mechanism for this transformation. researchgate.net
Chiral dirhodium(II) compounds with ortho-metalated phosphine (B1218219) ligands have proven to be highly effective catalysts for the enantioselective cyclopropanation of α-diazo ketones, a key step in a synthetic route to both enantiomers of sabina ketone. researchgate.net Furthermore, the use of zirconocene (B1252598) derivatives has enabled novel bicyclization reactions of enynes and diynes, which can be converted into bicyclic enones, demonstrating the potential of organometallic catalysis in constructing complex bicyclic systems related to sabinene. acs.org
Biological Activities and Mechanistic Investigations of Sabinene
Immunomodulatory and Anti-inflammatory Properties
(-)-Sabinene has demonstrated notable immunomodulatory and anti-inflammatory activities. Research indicates its ability to modulate the inflammatory response by influencing key signaling pathways and the production of inflammatory mediators. researchgate.netmdpi.comnih.govmamedica.co.uk
A study investigating the effects of this compound on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages revealed its capacity to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule. mdpi.commamedica.co.uk This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression. mdpi.comnih.gov Mechanistically, this compound was found to reduce the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), key components of inflammatory signaling cascades. mdpi.comnih.gov By inhibiting these MAPKs, this compound effectively hinders the activation of macrophages induced by LPS. mdpi.comnih.gov
Furthermore, this compound has been shown to decrease the production of several pro-inflammatory cytokines. In LPS-stimulated macrophages, it significantly reduced the mRNA levels of interleukin-6 (IL-6). mdpi.comresearchgate.net It also contributed to the reduction of other pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-27, and granulocyte-macrophage colony-stimulating factor (GM-CSF). mdpi.comnih.gov The anti-inflammatory properties of sabinene (B1680474) are also linked to its capacity to downregulate the expression of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK during starvation-induced neuronal stress. researchgate.net
| Parameter | Effect of this compound | Cell Line | Inducer |
| Nitric Oxide (NO) Production | Inhibition | RAW 264.7 | LPS |
| iNOS Expression | Inhibition | RAW 264.7 | LPS |
| JNK Phosphorylation | Inhibition | RAW 264.7 | LPS |
| p38 MAPK Phosphorylation | Inhibition | RAW 264.7 | LPS |
| IL-6 mRNA Levels | Reduction | RAW 264.7 | LPS |
| IL-1β, IL-27, GM-CSF Production | Reduction | RAW 264.7 | LPS |
Antioxidant and Free Radical Scavenging Mechanisms of this compound
This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals and protect cells from oxidative damage. researchgate.netleafwell.comresearchgate.net Free radicals are unstable molecules that can cause cellular damage, and antioxidants neutralize them by donating an electron. mamedica.co.ukleafwell.com
In vitro studies have demonstrated the concentration-dependent antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov Research on essential oils rich in sabinene has confirmed its capacity to provide significant protection from oxidative deterioration. leafwell.com
Further investigations have delved into the cellular mechanisms of its antioxidant action. In yeast cells subjected to hydrogen peroxide-induced cytotoxicity, sabinene treatment offered protection by decreasing the generation of oxidative stress. researchgate.netnih.gov It also led to a reduction in the activities of key antioxidant enzymes such as glutathione (B108866) S-transferase, catalase, and lipid peroxidase compared to untreated cells. researchgate.netnih.gov This suggests that sabinene may help maintain cellular redox balance under conditions of oxidative stress. Additionally, studies on the essential oil of Hyptis suaveolens, which contains sabinene, have shown significant scavenging activity against hydroxyl radicals (•OH) and hydrogen peroxide (H2O2). cabidigitallibrary.org
| Assay/Parameter | Observed Effect of this compound | Key Findings |
| DPPH Radical Scavenging | Concentration-dependent activity | Effective free radical scavenger. researchgate.netnih.gov |
| Oxidative Deterioration | Significant protection | Indicates potential as a natural antioxidant. leafwell.com |
| Hydrogen Peroxide-Induced Cytotoxicity | Protection of yeast cells | Decreased oxidative stress generation. researchgate.netnih.gov |
| Antioxidant Enzyme Activity | Decreased activity (GST, Catalase, Lipid Peroxidase) | Suggests modulation of cellular antioxidant defense. researchgate.netnih.gov |
| Hydroxyl Radical (•OH) Scavenging | Significant scavenging activity | Protects against highly reactive oxygen species. cabidigitallibrary.org |
| Hydrogen Peroxide (H2O2) Scavenging | Significant scavenging activity | Reduces the precursor of hydroxyl radicals. cabidigitallibrary.org |
Antimicrobial Efficacy and Associated Mechanisms
This compound has demonstrated broad-spectrum antimicrobial activity, encompassing both antibacterial and antifungal effects. Its mechanisms of action often involve disruption of microbial cell structures and vital cellular processes.
Antibacterial Action of this compound
This compound has shown efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. mamedica.co.ukleafwell.com Studies on essential oils where sabinene is a major constituent have highlighted its antibacterial potential. For instance, an essential oil rich in sabinene exhibited moderate activity against bacteria such as Streptococcus, Influenzae, Campylobacter, and E. coli. mamedica.co.ukleafwell.com
The proposed mechanism for its antibacterial action, particularly against Gram-negative bacteria, involves increasing the permeability of the cell membrane and causing the disintegration of the outer membrane. frontiersin.org Research on black pepper essential oil, which contains sabinene, showed strong antibacterial activity against E. coli. frontiersin.org Furthermore, sabinene has been identified as a promising agent against dental caries. It has been found to reduce the growth, adherence, acid production, and biofilm formation of Streptococcus mutans, a primary bacterium associated with tooth decay. leafwell.comresearchgate.net Specifically, it suppresses biofilm formation by inhibiting the expression of genes such as gtfB, gtfC, gtfD, and vicR, and curtails acid production by inhibiting brpA and relA gene expression. researchgate.net
| Bacterial Species | Observed Effect of this compound | Reported Mechanism |
| Escherichia coli | Strong antibacterial activity | Increased membrane permeability, outer membrane disintegration. frontiersin.org |
| Streptococcus mutans | Inhibition of growth, adherence, acid production, and biofilm formation | Inhibition of gtfB, gtfC, gtfD, vicR, brpA, relA gene expression. researchgate.net |
| Streptococcus spp. | Moderate antibacterial activity | Not specified. mamedica.co.ukleafwell.com |
| Influenzae spp. | Moderate antibacterial activity | Not specified. mamedica.co.ukleafwell.com |
| Campylobacter spp. | Moderate antibacterial activity | Not specified. mamedica.co.ukleafwell.com |
Antifungal Effects of this compound
This compound also possesses significant antifungal properties. researchgate.netresearchgate.netmdpi.com Essential oils containing sabinene have demonstrated inhibitory effects against various fungal strains. For example, the essential oil of Pituranthos scoparius, with a high sabinene content, showed interesting antifungal activity against several yeast strains. brazilianjournals.com.br The mechanisms of its antifungal action include interfering with cellular processes like lipase (B570770) activity and affecting the release of cellular material. brazilianjournals.com.br
Studies on Hedyosmum brasiliense essential oils, where sabinene is a major component, revealed clear inhibition zones against Cladosporium cladosporioides and C. sphaerospermum. mdpi.com While the compound curzerene (B231402) was identified as a primary contributor to this activity, the presence of sabinene is noteworthy. mdpi.com Research on sabinene hydrate (B1144303), a derivative of sabinene, has shown its effectiveness against Candida albicans and Candida krusei. researchgate.net
| Fungal Species | Observed Effect of this compound/Sabinene-rich oil | Reported Mechanism |
| Yeast strains | Antifungal activity | Interference with lipase activity, release of cellular material. brazilianjournals.com.br |
| Cladosporium cladosporioides | Inhibition | Not specified. mdpi.com |
| Cladosporium sphaerospermum | Inhibition | Not specified. mdpi.com |
| Candida albicans | Inhibition (by sabinene hydrate) | Not specified. researchgate.net |
| Candida krusei | Inhibition (by sabinene hydrate) | Not specified. researchgate.net |
Angiostatic and Antiangiogenic Effects of this compound
This compound has been identified as having both angiostatic and antiangiogenic effects, suggesting its potential to inhibit the formation of new blood vessels. researchgate.netnih.gov Angiogenesis is a critical process in tumor growth and metastasis. nih.gov
In silico molecular docking studies have supported these findings, showing that sabinene can interact with antiangiogenic targets. researchgate.net One such study revealed an antiangiogenic effect of sabinene through its interaction with Vascular Endothelial Growth Factor (VEGF) and its receptor. researchgate.net VEGF is a key signaling protein that stimulates angiogenesis. By potentially interfering with the VEGF signaling pathway, sabinene may inhibit the proliferation and migration of endothelial cells, which are fundamental steps in the formation of new blood vessels. mdpi.com
| Target/Process | Observed Effect of this compound | Methodology |
| Angiogenesis | Angiostatic and antiangiogenic effects | In vitro studies. researchgate.netnih.gov |
| VEGF and its receptor | Interaction suggesting antiangiogenic effect | In silico molecular docking. researchgate.net |
Antiprofiliferative and Potential Anticancer Activity
This compound has demonstrated antiproliferative activity and potential as an anticancer agent in several studies. researchgate.net It has shown effectiveness against non-small cell lung cancer (NSCLC) cells. researchgate.net
The antiproliferative effects of sabinene are linked to the induction of apoptosis and the downregulation of survival proteins. For instance, in combination with terpinen-4-ol, sabinene hydrate enhanced the downregulation of survivin, an anti-apoptotic protein often overexpressed in cancer cells. nih.gov Treatment with sabinene hydrate alone also resulted in a reduction of survivin expression in NSCLC cell lines A549 and LNM35. nih.gov
| Cancer Cell Line | Observed Effect of this compound/Sabinene-rich oil | Key Findings |
| Non-small cell lung cancer (NSCLC) | Anticancer effect (with terpinen-4-ol) | Enhanced downregulation of survivin. researchgate.netnih.gov |
| LNCaP (Prostate Cancer) | Dose-dependent antiproliferative activity | - ajol.info |
| HeLa (Cervical Cancer) | Dose-dependent antiproliferative activity | - ajol.info |
Modulation of Cellular Signaling Pathways by this compound
Recent scientific investigations have highlighted the potential of the natural bicyclic monoterpene, this compound, to modulate key cellular signaling pathways involved in various pathophysiological processes. These studies, employing a combination of in vitro and in silico models, have begun to unravel the molecular mechanisms through which this compound exerts its biological effects, particularly in the context of skeletal muscle atrophy and cellular stress responses.
Inhibition of MAPK–MuRF-1 Pathway in Skeletal Muscle Atrophy
This compound has been identified as a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK)–Muscle Ring Finger 1 (MuRF-1) pathway, a critical signaling cascade in the development of skeletal muscle atrophy. mdpi.comnih.gov Research has demonstrated that this compound can attenuate the loss of muscle mass by interfering with the key molecular events that drive muscle protein degradation.
In studies utilizing starved myotubes as an in vitro model for muscle atrophy, treatment with this compound was found to significantly diminish the elevated expression of the E3 ubiquitin ligase MuRF-1. mdpi.commedchemexpress.com MuRF-1 is a crucial mediator of muscle atrophy, targeting myofibrillar proteins for degradation by the proteasome. mdpi.commdpi.com The upregulation of MuRF-1 is a hallmark of atrophic conditions. mdpi.commdpi.com By downregulating MuRF-1 expression, this compound effectively curtails a key step in the muscle degradation process. mdpi.comresearchgate.net
Furthermore, this compound has been shown to reduce the phosphorylation of p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2) in starved myotubes. mdpi.commedchemexpress.com The activation of these MAPKs is known to be an upstream event that leads to the increased expression of MuRF-1. mdpi.comresearchgate.net The proposed mechanism suggests that this compound's inhibitory action on the MAPK/MuRF-1 pathway is, at least in part, responsible for its ability to prevent skeletal muscle atrophy. mdpi.commdpi.com This is supported by findings that a p38 MAPK inhibitor can also attenuate the increase in MuRF-1 expression under similar conditions. researchgate.net
Table 1: Effect of this compound on Key Proteins in the MAPK–MuRF-1 Pathway
| Protein | Effect of this compound Treatment | Implication in Skeletal Muscle Atrophy | Reference |
| MuRF-1 | Diminished expression | Reduced degradation of myofibrillar proteins | mdpi.commedchemexpress.com |
| p38 MAPK | Reduced phosphorylation (activation) | Inhibition of a key upstream activator of MuRF-1 | mdpi.commedchemexpress.com |
| ERK1/2 | Reduced phosphorylation (activation) | Inhibition of another upstream activator of MuRF-1 | mdpi.commedchemexpress.com |
Regulation of ROS-Mediated Signaling Pathways
The anti-atrophic effects of this compound are also closely linked to its ability to modulate signaling pathways mediated by reactive oxygen species (ROS). mdpi.com Oxidative stress, characterized by an overproduction of ROS, is a known contributor to skeletal muscle damage and atrophy. mdpi.com
Studies have shown that this compound can decrease the elevated levels of ROS in myotubes subjected to starvation. mdpi.commedchemexpress.com This reduction in cellular ROS levels appears to be a critical upstream event in the protective mechanism of this compound. In fact, the use of a ROS inhibitor has been demonstrated to mimic the effects of this compound, leading to a decrease in both MuRF-1 expression and the phosphorylation of MAPKs in starved myotubes. mdpi.com
These findings strongly suggest that this compound attenuates skeletal muscle atrophy by regulating the activation of ROS-mediated MAPK/MuRF-1 pathways. mdpi.comnih.gov By quenching excessive ROS, this compound prevents the activation of downstream signaling molecules like p38 MAPK and ERK1/2, which in turn leads to the suppression of MuRF-1 expression and a reduction in muscle protein degradation. mdpi.commdpi.com The interplay between ROS and the MAPK/MuRF-1 pathway is a central element in the progression of muscle atrophy, and this compound appears to be a significant modulator of this axis. mdpi.com
Protein Interaction and Stabilization Studies
While direct experimental evidence on the specific protein interactions and stabilization effects of this compound is still emerging, in silico molecular docking studies have provided valuable insights into its potential binding affinities with key proteins. These computational approaches simulate the interaction between a ligand, such as this compound, and a target protein at the molecular level.
Molecular docking studies have been employed to investigate the binding of this compound to various protein targets. For instance, in a study exploring the potential of phytochemicals to attenuate virulence in Klebsiella pneumoniae, this compound was docked against the SdiA protein, showing a good docking score which suggests a potential interaction. e-pan.org Another in silico investigation evaluated the binding affinities of this compound with key antioxidant and detoxification enzymes in Drosophila melanogaster, such as cytochrome P450, glutathione S-transferase, superoxide (B77818) dismutase, and catalase, although it exhibited weaker binding compared to other tested compounds like quercetin. medchemexpress.cn
In the context of the signaling pathways discussed, molecular docking could be a valuable tool to predict the direct interaction of this compound with components of the MAPK cascade or with MuRF-1 itself. While a direct binding to MuRF-1 has not been explicitly demonstrated, the consistent downregulation of its expression by this compound suggests an indirect regulatory effect, likely through the modulation of upstream kinases like p38 MAPK and ERK1/2. mdpi.com The ability of this compound to disrupt the lipid bilayer of cell membranes could also influence the function of membrane-associated signaling proteins. medchemexpress.com
Structure-Activity Relationship (SAR) Elucidation for this compound and Analogs
The elucidation of the structure-activity relationship (SAR) for this compound and its analogs is crucial for understanding the molecular features responsible for its biological activities and for the rational design of more potent derivatives. While comprehensive SAR studies specifically targeting the MAPK/MuRF-1 pathway are limited, broader investigations into the bioactivities of monoterpenes provide some initial insights.
The bicyclic structure of this compound, with its characteristic three-membered ring, is a key determinant of its chemical properties and biological effects. researchgate.net The presence and position of the exocyclic double bond are also critical for its reactivity. mdpi.com SAR studies on various monoterpenes have indicated that the presence of functional groups such as hydroxyl or phenol (B47542) groups can significantly contribute to their antioxidant and anti-inflammatory activities. mdpi.comnih.gov Although this compound itself does not possess a hydroxyl or phenol group, its structural analog, sabinene hydrate, does. nih.gov
In the context of its anti-atrophic effects, the lipophilic nature of this compound likely facilitates its passage through cell membranes to interact with intracellular signaling components. medchemexpress.com A comparative study of different monoterpenes from Chrysanthemum boreale Makino essential oil revealed that this compound was the most effective in recovering myotube diameter under starvation conditions, highlighting the importance of its specific structure. mdpi.com
Further research focusing on the synthesis and biological evaluation of a series of this compound analogs with systematic modifications to the bicyclic core and the side chain will be necessary to establish a clear SAR for the inhibition of the MAPK/MuRF-1 pathway and the regulation of ROS-mediated signaling.
In Silico and In Vitro Approaches for Bioactivity Identification
A combination of in silico and in vitro methodologies has been instrumental in identifying and characterizing the biological activities of this compound. These approaches offer a powerful and efficient means to screen for potential therapeutic effects and to investigate the underlying mechanisms of action.
In silico approaches, such as molecular docking and similarity searching, have been used to predict the biological activities of this compound. ijbpas.com For example, based on the principle that structurally similar molecules may exhibit similar biological activities, the known activities of structurally related compounds can be repurposed for this compound. ijbpas.com Molecular docking studies have also been used to predict the binding of this compound to various protein targets, providing hypotheses for its mechanisms of action that can then be tested experimentally. medchemexpress.cnijbpas.com
In vitro studies are essential for validating the predictions made by in silico models and for providing direct evidence of biological activity. In the case of this compound, in vitro assays using cell cultures have been crucial in demonstrating its antioxidant and anti-atrophic properties. ijbpas.com For example, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay has been used to confirm its antioxidant capacity. ijbpas.com Furthermore, cell-based assays using L6 myoblasts have been pivotal in demonstrating the ability of this compound to protect against starvation-induced muscle atrophy and to modulate the MAPK/MuRF-1 and ROS-mediated signaling pathways. mdpi.com
Table 2: Summary of In Silico and In Vitro Findings for this compound
| Approach | Method | Key Findings | Reference |
| In Silico | Similarity Searching | Prediction of bioactivity based on structural similarity to other compounds. | ijbpas.com |
| Molecular Docking | Prediction of binding affinity to various protein targets. | e-pan.orgmedchemexpress.cnijbpas.com | |
| In Vitro | DPPH Assay | Demonstration of antioxidant activity. | ijbpas.com |
| L6 Myoblast Culture | Protection against starvation-induced myotube atrophy. | mdpi.com | |
| Western Blotting | Inhibition of MAPK phosphorylation and MuRF-1 expression. | mdpi.commedchemexpress.com | |
| ROS Measurement | Reduction of intracellular ROS levels in starved myotubes. | mdpi.commedchemexpress.com |
Natural Abundance, Chemotaxonomy, and Ecological Roles of Sabinene
Phylogenetic Distribution in Plant Kingdom
(-)-Sabinene is a constituent of the essential oils of numerous plant species across various families. Its presence and concentration can vary significantly based on the plant's origin, genetics, and environmental conditions. openagrar.demdpi.com
Juniperus sabina (Savin Juniper): The essential oil of J. sabina is often characterized by high concentrations of sabinene (B1680474), making it a principal component. biosynth.commdpi.com Studies have reported sabinene content ranging from 19.83% to as high as 55.82% in different populations, establishing it as a sabinene chemotype. researchgate.netenvironmentenergyleader.com One analysis of berries from the Aegean region identified sabinene as the main component at 31.13%. researchgate.net
Origanum majorana (Marjoram): Sabinene and its derivatives, such as sabinene hydrate (B1144303), are key compounds in marjoram essential oil, contributing significantly to its distinct flavor. researchgate.netnih.gov The concentration of sabinene can vary, with some studies reporting levels around 4.53% to 6.91%. acs.orgnih.gov Different chemotypes exist, with some European varieties being rich in terpinen-4-ol and cis-sabinene hydrate. nih.gov
Quercus ilex (Holm Oak): The essential oil isolated from the leaves of the holm oak contains sabinene as a notable component. diamondcbd.comebi.ac.ukipb.ac.id Research on specimens from Tunisia showed sabinene concentrations ranging from 6.84% to 9.65%. acslab.com
Pseudotsuga menziesii (Douglas Fir): Sabinene is a major constituent of Douglas fir essential oil. biosynth.com Analysis of a commercial essential oil reported a sabinene content of 17%. nih.gov Essential oil extracted from the resin has shown sabinene levels around 3.1%, while oil from limbs and leaves can have concentrations ranging from 14.0% to 31.7%. consolidated-chemical.com
Mentha spicata (Spearmint): While carvone (B1668592) and limonene (B3431351) are typically the most abundant compounds in spearmint oil, sabinene derivatives like cis-sabinene hydrate are also present. eybna.comd-nb.infovedaoils.com The presence and quantity can define specific chemotypes of the plant. d-nb.info
Angelica archangelica (Angelica): Sabinene is a consistently reported component in the essential oil from the roots of Angelica archangelica. biosynth.com Its concentration can range from approximately 3.3% in seed oil to 7.5% in root oil. researchgate.netresearchgate.netthescipub.com
Daucus carota (Carrot): Carrot seed oil is a major source of sabinene. diamondcbd.comebi.ac.ukindexcopernicus.com The compound is a dominant constituent in the essential oil of wild carrot (Daucus carota ssp. carota), with studies reporting concentrations as high as 40.9%. acs.orgnih.gov In contrast, cultivated carrot (D. carota ssp. sativus) seed oil may contain lower amounts, around 19.6%. acs.org
Piper nigrum (Black Pepper): Sabinene is one of the key chemical compounds that contributes to the spiciness of black pepper. diamondcbd.comebi.ac.ukindexcopernicus.com Its concentration in black pepper essential oil can vary significantly, with reported values ranging from 8.6% to 22.86%. juniperus.orgnih.gov
Clausena anisata : This aromatic plant shows significant chemical variability, with some chemotypes containing sabinene as a major constituent. diamondcbd.comebi.ac.uk For instance, a leaf oil from Zimbabwe was found to contain 33% sabinene, while another study reported a concentration of 2.0%. bertin-bioreagent.com
Table 1: Reported this compound Content in Various Plant Species
| Plant Species | Common Name | Plant Part | Reported this compound Content (%) |
|---|---|---|---|
| Juniperus sabina | Savin Juniper | Berries, Foliage | 19.83 - 55.82 researchgate.netenvironmentenergyleader.comresearchgate.net |
| Origanum majorana | Marjoram | Aerial Parts | 4.53 - 6.91 acs.orgnih.gov |
| Quercus ilex | Holm Oak | Leaves | 6.84 - 9.65 acslab.com |
| Pseudotsuga menziesii | Douglas Fir | Resin, Foliage | 3.1 - 31.7 nih.govconsolidated-chemical.com |
| Mentha spicata | Spearmint | Aerial Parts | Presence of sabinene derivatives noted d-nb.infovedaoils.com |
| Angelica archangelica | Angelica | Root, Seed | 3.3 - 7.5 researchgate.netresearchgate.netthescipub.com |
| Daucus carota | Wild Carrot | Seed | up to 40.9 acs.orgnih.gov |
| Piper nigrum | Black Pepper | Fruit | 8.6 - 22.86 juniperus.orgnih.gov |
| Clausena anisata | Leaf | 2.0 - 33.0 bertin-bioreagent.com |
Microbial Sources and Production in Fungi and Bacteria
While this compound is predominantly sourced from plants, advances in metabolic engineering have enabled its production in microorganisms. greencarcongress.com This offers a potential alternative to extraction from natural sources. nih.gov
Research has demonstrated the successful microbial synthesis of sabinene in engineered Escherichia coli. researchgate.netresearchgate.net By assembling a biosynthetic pathway that combines geranyl diphosphate (B83284) (GPP) synthase and sabinene synthase genes, researchers have achieved significant production titers, with one study reporting a maximum concentration of 2.65 g/L through fed-batch fermentation. researchgate.netresearchgate.net Both the native methylerythritol 4-phosphate (MEP) pathway and a heterologous mevalonate (B85504) (MVA) pathway in E. coli have been utilized for this purpose. ipb.ac.idnih.gov
Recently, sabinene synthases have also been identified in fungi for the first time. juniperus.org Through genome mining of fungal species, researchers characterized enzymes capable of producing sabinene. juniperus.org This discovery opens up new possibilities for producing sabinene and other monoterpenes through fungal fermentation, a field that has been historically less explored for these compounds compared to plants. juniperus.orgnih.gov Heterologous systems in Saccharomyces cerevisiae have also been constructed to produce sabinene. researchgate.net
Chemotaxonomic Markers Based on this compound Profiles
The chemical composition of essential oils, including the relative abundance of specific terpenes like this compound, serves as a valuable tool in chemotaxonomy—the classification of organisms based on their chemical constituents. acs.orgnih.gov The presence and concentration of sabinene can act as a chemical marker to differentiate between species, subspecies, and even varieties or cultivars. researchgate.netacs.org
For instance, within the genus Juniperus, different species can be categorized into chemotypes based on their dominant essential oil components. Juniperus sabina is often classified as a "sabinene chemotype" due to the high percentage of this compound, which distinguishes it from other species that might be α-pinene dominant. researchgate.netconsolidated-chemical.com Similarly, studies on Origanum species have identified different chemotypes, including a terpineol/sabinene hydrate chemotype, which helps to classify different accessions and species within the genus. openagrar.demdpi.comoup.com In the genus Citrus, essential oil profiles have been used to define "sabinene" and "sabinene/delta-carene" chemotypes, aiding in the classification of cultivars. indexcopernicus.com This method is also applied to distinguish varieties of blackcurrant (Ribes nigrum), where sabinene is one of the key compounds used for variety distinction. acs.org
Ecological Functions in Natural Systems
This compound plays several crucial roles in the interactions between plants and their environment, from defense to communication. diamondcbd.com
One of the primary ecological functions of this compound is to protect plants from herbivores and pathogens. diamondcbd.comacslab.com Its strong, spicy scent can act as a repellent to insects and other animals, deterring them from feeding. diamondcbd.comnih.gov Research has shown that sabinene possesses notable insecticidal and repellent activity against various pests. nii.ac.jp For example, it exhibits fumigant toxicity against maize weevils and is a strong repellent against the red flour beetle (Tribolium castaneum). nii.ac.jp
Furthermore, sabinene has demonstrated significant antifungal properties. caymanchem.com It is effective against a range of fungi, including pathogenic species like Candida albicans and Aspergillus species. This antimicrobial activity suggests that sabinene helps defend the plant against fungal infections. caymanchem.com The release of volatile compounds like sabinene can increase when a plant is wounded, suggesting an active role in the plant's defense response system. caymanchem.com
This compound is a key volatile organic compound that significantly contributes to the characteristic aroma of many essential oils. biosynth.comeybna.comresearchgate.net It is known for its warm, woody, peppery, and spicy scent with citrus undertones. eybna.comd-nb.inforesearchgate.net This aromatic profile makes it a defining component in the essential oils of plants like black pepper, carrot seed, juniper, and marjoram. diamondcbd.comacslab.comebi.ac.uk The presence and concentration of sabinene, in combination with other terpenes like α-pinene, β-pinene, and limonene, create the complex and unique fragrance of each plant's essential oil. biosynth.comeybna.com This distinct aroma is not only important for plant defense but also plays a role in attracting pollinators. diamondcbd.comacslab.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-Pinene |
| α-Terpinene |
| β-Caryophyllene |
| β-Pinene |
| Carvacrol |
| Carvone |
| cis-Sabinene hydrate |
| Delta-3-carene |
| Geranyl diphosphate (GPP) |
| Germacrene D |
| Limonene |
| Linalool (B1675412) |
| Terpinen-4-ol |
| Thymol |
Atmospheric Chemistry and Environmental Fate of Sabinene
Atmospheric Concentrations and Emission Rates as Biogenic Volatile Organic Compound (BVOC)
(-)-Sabinene is a notable component of BVOC emissions, with its contribution to total monoterpene emissions reaching up to 7%. copernicus.org It is emitted by various tree species, including beech, birch, and oak, making it a major monoterpene in some European and Asian forests. copernicus.org In some deciduous forests, this compound can be the dominant monoterpene alongside α-pinene, with concentrations that are sometimes higher or equal. mdpi.com For instance, in one study, the average concentration of sabinene (B1680474) in a deciduous forest in July was 0.41 µg m⁻³, compared to 0.25 µg m⁻³ for α-pinene. mdpi.com
Emission rates of this compound are influenced by environmental factors such as light and temperature. mdpi.comfrontiersin.org Unlike many other monoterpenes that are primarily emitted in a temperature-dependent manner, this compound emissions are often light-dependent, similar to isoprene (B109036). mdpi.com This results in high concentrations being observed even at high light intensities, despite its relatively short atmospheric lifetime. mdpi.com Emission rates can be highly variable, with one study on English oak reporting a maximal emission rate of 0.75 µg gDW⁻¹ h⁻¹. frontiersin.org Globally, models like MEGAN (Model of Emissions of Gases and Aerosols from Nature) use emission factor maps for sabinene to estimate its contribution to atmospheric BVOCs. d-nb.info
Table 1: Examples of this compound Atmospheric Concentrations and Emission Rates
| Location/Source | Concentration / Emission Rate | Reference |
|---|---|---|
| Deciduous Forest (July) | 0.41 µg m⁻³ (average) | mdpi.com |
| Deciduous Forest (August) | 0.13 µg m⁻³ (average) | mdpi.com |
| English Oak | 0.75 µg gDW⁻¹ h⁻¹ (maximal) | frontiersin.org |
Atmospheric Oxidation Mechanisms
The atmospheric degradation of this compound is primarily initiated by reactions with three key oxidants: hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). sci-hub.secopernicus.org These reactions lead to the formation of a variety of gaseous and particulate products, influencing air quality and climate.
Reactions with Hydroxyl Radicals (OH) and Kinetic Studies
The reaction with the hydroxyl radical (OH) is the main daytime removal process for this compound. sci-hub.se The oxidation is initiated predominantly by the addition of the OH radical to the exocyclic double bond, accounting for approximately 92-96% of the initial reaction. sci-hub.seacs.orgnih.govcopernicus.org Hydrogen atom abstraction from the molecule constitutes a minor pathway, with a branching ratio of about 4-8%. sci-hub.seacs.orgnih.gov
The addition of OH to the different carbon atoms of the double bond leads to the formation of different radical adducts. sci-hub.senih.gov Addition to the internal carbon forms the radical adduct Ra, while addition to the terminal carbon forms the radical adduct Rb, which can subsequently undergo ring-opening. sci-hub.senih.gov At 298 K and 760 Torr, the fractional yields of the resulting radicals are approximately 0.40 for syn-Ra, 0.09 for anti-Ra, and 0.51 for the ring-opened radical Re. sci-hub.seacs.orgnih.gov In the presence of nitrogen oxides (NOx), the syn- and anti-Ra radicals primarily transform into sabinaketone. sci-hub.seacs.orgnih.gov
The temperature dependence of the reaction rate coefficient for this compound with OH has been determined, with an Arrhenius expression of (1.67 ± 0.16) × 10⁻¹¹ × exp((575 ± 30)/T) cm³ s⁻¹. copernicus.orgcopernicus.org
Ozonolysis Reactions and Reaction Intermediates (e.g., Criegee Intermediates, Primary Ozonides)
The reaction of this compound with ozone (O₃) is another significant atmospheric removal pathway, particularly during the daytime. researchgate.netrsc.org This reaction proceeds via the Criegee mechanism, starting with the 1,3-cycloaddition of ozone to the double bond to form an unstable primary ozonide (POZ). researchgate.netresearchgate.netnih.gov The POZ rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). researchgate.netresearchgate.netnih.gov
For this compound, the decomposition of the POZ can lead to two primary product channels:
Sabinaketone and formaldehyde (B43269) oxide (CH₂OO). copernicus.orgrsc.org
Formaldehyde and two different Criegee intermediates (CI-1 and CI-2). copernicus.orgrsc.org
The branching ratios for these channels at 298 K and 760 Torr are approximately 17% for the first channel, and 45% and 38% for the formation of CI-1 and CI-2, respectively, in the second channel. rsc.org These Criegee intermediates are highly reactive and can undergo unimolecular decay or bimolecular reactions with atmospheric species like water, sulfur dioxide, or nitrogen dioxide. researchgate.netrsc.org For instance, CI-1 can rapidly isomerize to a vinyl hydroperoxide (VHP), which then decomposes to an OH radical and a vinoxy-type radical. rsc.org CI-2 can react with water to form α-hydroxyalkyl hydroperoxides, which can then decompose to sabinaketone and hydrogen peroxide. rsc.org
The rate coefficient for the ozonolysis of this compound has been measured to be (3.4 ± 0.8) × 10⁻¹⁷ cm³ s⁻¹ at 278 K. copernicus.orgcopernicus.org
Nitrate Radical (NO₃) Reactions
During the nighttime, the reaction with the nitrate radical (NO₃) becomes an important atmospheric sink for this compound. nih.gov The NO₃ radical is formed from the reaction of nitrogen dioxide (NO₂) with ozone. nih.gov The reaction of NO₃ with this compound, like other monoterpenes, proceeds via addition to the double bond, leading to the formation of nitrooxy alkyl radicals. These radicals can then react further, contributing to the formation of organic nitrates and secondary organic aerosols. osti.govnih.govacs.org
The SOA yields from the NO₃ oxidation of this compound can be significant, although they vary depending on the specific monoterpene. osti.govnih.govacs.org Organonitrates are often a major component of the aerosol formed from these reactions. osti.govnih.govacs.org
Formation and Characterization of Secondary Organic Aerosols (SOAs) from this compound Oxidation
The atmospheric oxidation of this compound is a significant source of secondary organic aerosols (SOAs), which have implications for climate and air quality. ucr.eduresearchgate.netpublish.csiro.au SOAs are formed when the low-volatility oxidation products of this compound partition from the gas phase to the particle phase. researchgate.netnih.gov
The yield of SOA from this compound oxidation depends on the oxidant and the environmental conditions. Ozonolysis of this compound has been shown to produce a significant amount of aerosol. ucr.edupublish.csiro.au In some studies, the identified individual products accounted for approximately 100% of the aerosol mass produced from the sabinene-ozone reaction. ucr.edu
The chemical composition of SOAs from this compound oxidation is complex, consisting of a variety of oxygenated compounds. Over 30 different products have been observed in the SOA, with many containing carbonyl, hydroxyl, and carboxyl functional groups. publish.csiro.auresearchgate.net The formation of these products involves a series of gas-phase and potentially heterogeneous reactions. researchgate.net The presence of water in the atmosphere can influence SOA formation by affecting the partitioning of water-soluble oxidation products. nih.gov
Identification of Gaseous and Particulate Oxidation Products (e.g., Sabinaketone, Formaldehyde, Formic Acid, Acetone)
A variety of gaseous and particulate products are formed from the atmospheric oxidation of this compound. The specific products and their yields depend on the oxidant (OH, O₃, or NO₃) and the reaction conditions.
From OH Radical Oxidation: The primary carbonyl products identified from the reaction of this compound with OH radicals are sabinaketone, formaldehyde, and acetone (B3395972). copernicus.orgrsc.orgresearchgate.net
Table 2: Molar Yields of Products from this compound + OH Reaction
| Product | Molar Yield (%) | Reference |
|---|---|---|
| Sabinaketone | 18 ± 16 | copernicus.org |
| 20 ± 6 | rsc.orgresearchgate.net | |
| Formaldehyde | 46 ± 25 | copernicus.org |
| 25 ± 6 | rsc.orgresearchgate.net | |
| Acetone | 21 ± 15 | copernicus.org |
| 24 ± 6 | rsc.orgresearchgate.net |
Theoretical calculations predict yields of approximately 37% for sabinaketone and 38% for acetone in the presence of high NO concentrations. sci-hub.senih.gov
From Ozonolysis: The gas-phase products from the ozonolysis of this compound include sabinaketone, formaldehyde, and formic acid. researchgate.netpublish.csiro.auresearchgate.netnih.gov
Table 3: Molar Yields of Products from this compound + O₃ Reaction
| Product | Molar Yield (%) | Reference |
|---|---|---|
| Sabinaketone | 31 ± 15 | copernicus.org |
| 35 ± 14 | researchgate.net | |
| 47 ± 24 | researchgate.net | |
| 50 ± 9 | researchgate.net | |
| Formaldehyde | 48 ± 15 | copernicus.org |
| 55 ± 9 | researchgate.net | |
| Formic Acid | 21 ± 7 | researchgate.net |
| Acetone | 5 ± 2 | copernicus.org |
In addition to these stable products, the ozonolysis of this compound is also a source of OH radicals, with a reported yield of (26 ± 29)%. copernicus.org In the particulate phase, more than 30 different products have been observed, with 10 of them being identified as compounds containing carbonyl, hydroxyl, and carboxyl groups. publish.csiro.auresearchgate.net
Advanced Analytical and Spectroscopic Characterization of Sabinene
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for the structural elucidation and identification of (-)-Sabinene. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. mdpi.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals. Advanced NMR experiments are particularly useful for analyzing this compound within complex mixtures like essential oils. academicjournals.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals for its 16 protons. The isopropyl group protons typically appear as doublets, while the methylene (B1212753) and methine protons of the bicyclic system exhibit more complex splitting patterns due to their rigid conformational environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the 10 carbon atoms in the this compound molecule. The chemical shifts of the carbons are indicative of their chemical environment (e.g., olefinic, aliphatic, cyclopropyl).
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between protons and carbons, confirming the bicyclo[3.1.0]hexane framework of this compound. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). The exact values can vary slightly depending on the solvent and experimental conditions.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 39.5 |
| 2 | 2.15 (m) | 31.8 |
| 3 | 1.85 (m), 1.65 (m) | 29.5 |
| 4 | - | 150.9 |
| 5 | 1.95 (m) | 33.2 |
| 6 | 0.75 (m), 0.65 (m) | 18.6 |
| 7 | 2.30 (septet) | 27.4 |
| 8 | 1.00 (d) | 20.5 |
| 9 | 1.02 (d) | 20.6 |
| 10 | 4.70 (s), 4.45 (s) | 104.2 |
Mass spectrometry is a sensitive technique used to determine the molecular weight and fragmentation pattern of a compound. For this compound, it is often coupled with gas chromatography (GC-MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for analysis within complex mixtures. mdpi.comscilit.com
GC-MS: In GC-MS analysis, this compound is first separated from other components of a mixture by gas chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows a molecular ion peak ([M]⁺) at m/z 136, corresponding to its molecular formula C₁₀H₁₆. scirp.orgugm.ac.id The fragmentation pattern is characteristic of the bicyclic structure and includes major fragment ions at m/z 121 ([M-CH₃]⁺), 93 ([M-C₃H₇]⁺), and 79. scirp.org The base peak is often observed at m/z 93. scirp.org
UHPLC-MS/MS: This technique provides high-resolution mass data and is particularly useful for the analysis of complex samples. For this compound, positive electrospray ionization (ESI) typically forms a protonated molecule [M+H]⁺ at m/z 137.13299. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion yields characteristic product ions, further confirming the identity of the compound. nih.gov
Interactive Data Table: Key Mass Fragments of this compound
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |
| 136 | Variable | [C₁₀H₁₆]⁺ (Molecular Ion) |
| 121 | Variable | [C₉H₁₃]⁺ |
| 93 | 100 | [C₇H₉]⁺ |
| 79 | Variable | [C₆H₇]⁺ |
| 77 | Variable | [C₆H₅]⁺ |
| 68 | Variable | [C₅H₈]⁺ |
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comscilit.com The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
Key vibrational bands include:
C-H stretching vibrations: Strong bands around 2922 cm⁻¹ are attributed to the stretching of C-H bonds in the alkyl groups. rsdjournal.org
C=C stretching vibration: A band around 1650 cm⁻¹ is characteristic of the exocyclic double bond (C=CH₂).
CH₂ bending vibration: A band near 1440 cm⁻¹ corresponds to the scissoring vibration of the methylene groups.
Cyclopropane (B1198618) ring vibrations: Bands in the region of 1020-1010 cm⁻¹ and 880-840 cm⁻¹ are associated with the cyclopropane ring.
Out-of-plane C-H bending: A strong band around 885 cm⁻¹ is due to the out-of-plane bending of the =CH₂ protons.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3075 | C-H Stretch | =CH₂ |
| ~2960-2850 | C-H Stretch | -CH₃, -CH₂-, -CH |
| ~1650 | C=C Stretch | Exocyclic double bond |
| ~1440 | CH₂ Bend | Methylene groups |
| ~885 | C-H Bend (out-of-plane) | =CH₂ |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. mdpi.comscilit.com this compound, containing an isolated exocyclic double bond, exhibits weak absorption in the ultraviolet region. The λmax (wavelength of maximum absorption) is typically observed around 205-210 nm, which is characteristic of a non-conjugated alkene chromophore. This technique is generally less informative for structural elucidation of this compound compared to NMR and MS but can be used for quantification purposes.
Fourier-Transform Infrared (FTIR) Spectroscopy
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for the separation and quantification of this compound from complex matrices such as essential oils.
Gas Chromatography (GC): GC is the most widely used technique for the analysis of volatile compounds like this compound. carlroth.com Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. copernicus.org Various capillary columns, such as those with nonpolar (e.g., DB-5) or mid-polar (e.g., DB-624) stationary phases, can be used. copernicus.org The retention time of this compound is a key parameter for its identification. Quantification is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net
High-Performance Liquid Chromatography (HPLC): While less common for volatile monoterpenes, HPLC can be employed for the analysis of this compound, particularly when dealing with less volatile matrices or for preparative scale separations. researchgate.net Reversed-phase HPLC with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water mixture) can be used. researchgate.net
Chiral Separation and Enantiomeric Purity Determination
This compound is a chiral molecule, existing as two enantiomers: (+)-Sabinene and this compound. Determining the enantiomeric ratio is crucial in various fields, including flavor and fragrance chemistry and authenticity control of natural products.
Chiral Gas Chromatography: The most effective method for separating the enantiomers of sabinene (B1680474) is chiral gas chromatography. nih.govgcms.cztomsic.co.jp This technique utilizes a chiral stationary phase, typically a derivatized cyclodextrin (B1172386), which interacts differently with the two enantiomers, leading to their separation. nih.govgcms.cz Columns with modified beta-cyclodextrins have shown good enantioselectivity for sabinene enantiomers. nih.govgcms.cz The elution order of the enantiomers can sometimes be reversed by changing the type of cyclodextrin (e.g., from β- to γ-cyclodextrin). nih.gov The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram. tandfonline.com
Computational and Theoretical Modeling of Sabinene
Quantum Chemical Calculations for Reaction Pathway Elucidation (e.g., potential energy surface)
Quantum chemical calculations have been pivotal in elucidating the atmospheric degradation pathways of sabinene (B1680474), particularly its reactions with hydroxyl (OH) radicals and ozone (O3). copernicus.org These calculations help construct a potential energy surface (PES), which maps the energy of a system as a function of the positions of its atoms, revealing the most likely reaction routes.
Theoretical studies on the gas-phase ozonolysis of sabinene have been performed using various levels of theory to understand the reaction mechanism. rsc.orgresearchgate.net The process begins with the formation of primary ozonides (POZs), which then decompose. rsc.org Calculations have shown that the decomposition of POZs leads to primary product channels including formaldehyde (B43269) oxide (CH2OO) and sabinaketone, or formaldehyde (HCHO) and two different Criegee intermediates (CI-1 and CI-2). copernicus.orgrsc.org The branching ratios for these pathways at 298 K and 760 Torr have been calculated to be 17% for the sabinaketone channel, 45% for the CI-1 channel, and 38% for the CI-2 channel. rsc.org
The subsequent reactions of these Criegee intermediates are also explored computationally. For instance, CI-1 is predicted to undergo a rapid intramolecular hydrogen shift to form a vinyl hydroperoxide (VHP), which then decomposes to an OH radical and a vinoxy-type radical. rsc.org In contrast, CI-2 is shown to isomerize more slowly to dioxirane (B86890) or react with atmospheric water to form α-hydroxyalkyl hydroperoxides (αHAHPs). rsc.org The calculated yield of OH radicals (up to 44%) and sabinaketone (47%) from these pathways aligns well with experimental observations. rsc.org
Similarly, the reaction of sabinene with OH radicals has been investigated. copernicus.orgcopernicus.org Quantum chemical calculations predict that OH addition to the exocyclic C=C double bond is the dominant pathway, with a yield of 92-96%, while H-atom abstraction accounts for only 4-8%. copernicus.org The addition of OH to the cyclic carbon atom results in a primary alkyl radical with a calculated yield of 47%. copernicus.orgcopernicus.org These theoretical models provide a detailed mechanism that explains the formation of observed products like sabinaketone, formaldehyde, and acetone (B3395972). copernicus.orgresearchgate.net
| Reactant | Pathway | Primary Products | Calculated Yield (%) | Reference |
| O₃ | POZ Decomposition | CH₂OO + Sabinaketone | 17 | rsc.org |
| O₃ | POZ Decomposition | HCHO + Criegee Intermediate (CI-1) | 45 | rsc.org |
| O₃ | POZ Decomposition | HCHO + Criegee Intermediate (CI-2) | 38 | rsc.org |
| OH | OH Addition | OH Adducts | 92-96 | copernicus.org |
| OH | H-Abstraction | Alkyl Radicals | 4-8 | copernicus.org |
This table presents data derived from computational studies to predict the outcomes of atmospheric reactions.
Molecular Dynamics Simulations (as applicable to chemical behavior and interactions)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. valencelabs.comekb.eg These simulations provide detailed information on the dynamic behavior, conformational changes, and interactions of molecules like this compound in various environments. valencelabs.com
One application of MD simulations has been to investigate the interaction of sabinene with nanoparticles. A study employed both DFT and MD simulations to explore the binding behavior and stability of sabinene on the surface of Erbium(III) oxide (Er₂O₃) nanoparticles in a solvated environment. nih.gov MD simulations, performed using software like GROMACS, can analyze the dynamics of adsorption over a specific time, such as 50 nanoseconds. nih.gov Such studies are crucial for the design and functionalization of novel nanomaterials for applications in fields like drug delivery. nih.gov
In another example, coarse-grained molecular dynamics simulations were used to investigate the interaction of sabinene with the GABAA receptor. nih.gov This approach simplifies the molecular representation to study larger systems over longer timescales. The simulations showed that sabinene was able to bind to the benzodiazepine (B76468) binding site on the receptor, providing a molecular-level explanation for its observed anticonvulsant effects in mice. nih.gov
Molecular Docking for Ligand-Target Interactions and Bioactivity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like sabinene) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. openaccessjournals.com This method is widely used to screen for potential biological activities and to understand the molecular basis of ligand-target interactions. openaccessjournals.com
Several in silico studies have used molecular docking to predict the bioactivity of this compound. In one study, sabinene was docked against L-asparaginase, a target protein from the pathogenic bacterium Salmonella typhimurium. nih.gov The results showed that sabinene had a favorable docking score of -5.648, which was better than the standard drug ciprofloxacin (B1669076) (-4.661) and the natural substrate L-asparagine (-5.497). nih.gov This suggests that sabinene could act as an inhibitor of this crucial bacterial enzyme. The docking analysis identified key interactions with amino acid residues THR 35 and THR 115 in the protein's binding pocket. nih.gov
Another study supported the antiangiogenic effects of sabinene through molecular docking against relevant targets like Vascular Endothelial Growth Factor (VEGF) and its receptor. researchgate.net These docking studies complement in vitro findings and provide a mechanistic hypothesis for the observed biological activity. researchgate.netscispace.com Furthermore, sabinene has been docked against the GABAA receptor, where it was found to bind to the benzodiazepine site, corroborating its potential as an anticonvulsant agent. nih.gov
| Target Protein | Organism/System | Docking Score (kcal/mol) | Comparison Ligand | Comparison Score (kcal/mol) | Reference |
| L-asparaginase | Salmonella typhimurium | -5.648 | Ciprofloxacin | -4.661 | nih.gov |
| L-asparaginase | Salmonella typhimurium | -5.648 | L-asparagine (substrate) | -5.497 | nih.gov |
| GABAA Receptor | Human | Not specified | Benzodiazepines | Not specified | nih.gov |
| Antiangiogenic Targets | Human | Not specified | (+)-3-carene | Not specified | researchgate.net |
This table summarizes findings from various in silico molecular docking studies predicting the interaction of this compound with biological macromolecules.
Density Functional Theory (DFT) Applications in Structure and Reactivity Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has been extensively applied to study the structure and reactivity of this compound. researchgate.netresearchgate.netnih.gov
DFT calculations, often using functionals like B3LYP and M06-2X with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are employed to optimize molecular geometries and calculate electronic properties. researchgate.netnih.govnih.gov For instance, DFT has been used to construct the potential energy surface for the atmospheric ozonolysis of sabinene, helping to determine the most favorable reaction pathways and identify experimentally uncertain products. researchgate.net Studies have also used DFT to investigate the reaction mechanism between sabinene and OH radicals, concluding that the addition channels are the main routes to forming products like sabinaketone and formaldehyde, while H-atom abstraction could explain acetone production. researchgate.net
Furthermore, DFT is used to calculate molecular reactivity descriptors. A combined DFT and MD simulation study on the interaction of sabinene with Er₂O₃ nanoparticles calculated properties such as the HOMO-LUMO energy gap, dipole moment, and polarizability. nih.gov In that study, sabinene was found to have a relatively high total energy (-390.763 Hartree) compared to other phytochemicals, indicating lower thermodynamic stability, and a large HOMO-LUMO gap (7.184 eV), suggesting high kinetic stability and low chemical reactivity. nih.gov
| Property | Calculated Value | Method/Basis Set | Indication | Reference |
| Total Energy | -390.763 Hartree | B3LYP/6–311++G(d,p) | Lower thermodynamic stability | nih.gov |
| HOMO Energy | -6.898 eV | B3LYP/6–311++G(d,p) | Electron-donating capability | nih.gov |
| LUMO Energy | 0.286 eV | B3LYP/6–311++G(d,p) | Electron-accepting capability | nih.gov |
| HOMO-LUMO Gap | 7.184 eV | B3LYP/6–311++G(d,p) | High kinetic stability, low reactivity | nih.gov |
| Dipole Moment | 0.353 Debye | B3LYP/6–311++G(d,p) | Low polarity | nih.gov |
| Polarizability | 114.908 Bohr³ | B3LYP/6–311++G(d,p) | Molecular interaction potential | nih.gov |
This table displays electronic and structural properties of this compound as determined by Density Functional Theory calculations.
In Silico Similarity Searching and Drug Repurposing Approaches
In silico similarity searching is a computational strategy that identifies molecules with structural similarities to a query compound. nih.gov This approach is often used in drug repurposing, which aims to find new therapeutic uses for existing compounds, thereby saving time and cost in the drug discovery process. researchgate.netresearchgate.netscienceopen.com
A notable study employed this strategy for the phytochemical repurposing of sabinene. researchgate.netscispace.com Using in silico similarity searching, researchers found that (+)-3-carene possessed the highest structural similarity to sabinene. nih.govresearchgate.net Based on the similarity hypothesis—that structurally similar molecules may have similar biological activities—the known in vitro activities of (+)-3-carene were repurposed for sabinene. nih.gov
This computational prediction was then validated through in vitro experiments. researchgate.net The studies demonstrated that sabinene, like (+)-3-carene, possesses antimicrobial and antioxidant activities. nih.gov Furthermore, sabinene was found to have angiostatic and antiangiogenic effects, a finding that was also supported by molecular docking studies. researchgate.netscispace.com This successful application of similarity searching and repurposing highlights the power of computational methods to guide experimental research and uncover new therapeutic benefits for natural molecules like this compound. researchgate.netscispace.com
Biotransformation, Industrial Production, and Emerging Applications of Sabinene
Microbial Bioconversion Processes and Enzymatic Transformations of (-)-Sabinene
The biotransformation of this compound using microorganisms and isolated enzymes offers a powerful route to generate novel and valuable compounds. Various microbial systems have been shown to effectively convert this compound into a range of oxygenated derivatives and other modified products.
Several denitrifying bacteria, such as Alcaligenes defragrans strains, have demonstrated the ability to utilize (+)-sabinene as a growth substrate. oup.com In methanogenic environments, sabinene (B1680474) can be transformed into p-cymene (B1678584) and γ-terpinene. oup.com Fungi, particularly endophytic strains, have also been explored for their capacity to biotransform sabinene. For instance, endophytic fungi isolated from Eupatorium buniifolium have been used to biocatalyze the essential oil of the plant, which contains sabinene, leading to the production of new volatile compounds. conicet.gov.ar Specifically, Fusarium solani Eb01, Alternaria alternata Eb03, and Neofusicoccum sp. Eb04 have been identified as capable of transforming sabinene. conicet.gov.ar
Enzymatic transformations provide a more targeted approach to modifying this compound. The enzyme sabinene-hydrate synthase, a type of lyase, catalyzes the conversion of geranyl diphosphate (B83284) to sabinene hydrate (B1144303). wikipedia.org Another key enzyme is the squalene-hopene cyclase from Alicyclobacillus acidocaldarius (AacSHC), which can isomerize sabinene. uni-stuttgart.de Furthermore, the biotransformation of menthol (B31143) by Penicillium sp. has been shown to produce sabinene as one of the products, alongside α-pinene, terpineol, and others. bibliotekanauki.plresearchgate.net Chemical transformations can also be used, such as the treatment of sabinene-rich essential oil with peracetic acid to produce p-menthane-1,2,7-triol, which can then be converted to phellandral. univie.ac.at
Table 1: Examples of Microbial and Enzymatic Transformations of Sabinene
| Original Substrate | Biocatalyst/Method | Key Products | Reference |
|---|---|---|---|
| (+)-Sabinene | Alcaligenes defragrans | Utilized as growth substrate | oup.com |
| Sabinene | Methanogenic sludge | p-Cymene, γ-Terpinene | oup.com |
| Sabinene | Endophytic fungi (Fusarium solani, Alternaria alternata, Neofusicoccum sp.) | New volatile compounds | conicet.gov.ar |
| Geranyl diphosphate | Sabinene-hydrate synthase | Sabinene hydrate | wikipedia.org |
| Sabinene | Squalene-hopene cyclase (AacSHC) | Isomerized products | uni-stuttgart.de |
| Menthol | Penicillium sp. | Sabinene, α-Pinene, Terpineol | bibliotekanauki.plresearchgate.net |
| Sabinene-rich essential oil | Peracetic acid | p-Menthane-1,2,7-triol | univie.ac.at |
Fermentation Strategies for Large-Scale this compound Production
The industrial-scale production of this compound is increasingly shifting from extraction from plant sources to microbial fermentation, which offers a more sustainable and controllable manufacturing process. environmentenergyleader.com Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed as cell factories for sabinene production. researchgate.net
In one notable study, an engineered E. coli strain was developed to produce sabinene from renewable sugars. nih.govnih.gov By assembling a biosynthetic pathway using either the native methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (B85504) (MVA) pathway, combined with geranyl diphosphate (GPP) synthase and sabinene synthase genes, significant production was achieved. nih.govnih.govresearchgate.net Optimization of culture medium and process conditions in shake-flask fermentations yielded a titer of 82.18 mg/L. nih.govnih.gov Subsequently, fed-batch fermentation strategies were employed, leading to a remarkable increase in sabinene concentration to 2.65 g/L. nih.govnih.govresearchgate.net
Metabolic engineering strategies in yeast have also shown promise. For instance, in S. cerevisiae, fusing the sabinene synthase from Salvia pomifera with ERG20, an enzyme that produces farnesyl pyrophosphate (FPP), resulted in a 3.5-fold increase in sabinene production. mdpi.com Another approach in S. cerevisiae involved engineering the GPP synthase to improve the GPP pool, leading to a 10-fold increase in sabinene production. sciepublish.com The filamentous fungus Ashbya gossypii has also been engineered to produce sabinene, achieving up to 684.5 mg/L from agro-industrial wastes. nih.gov
Table 2: Fermentation Production of this compound in Engineered Microorganisms
| Microorganism | Fermentation Strategy | Key Genetic Modifications | Titer/Yield | Reference |
|---|---|---|---|---|
| Escherichia coli | Shake-flask | MEP or MVA pathway, GPP synthase, Sabinene synthase | 82.18 mg/L | nih.govnih.gov |
| Escherichia coli | Fed-batch | MEP or MVA pathway, GPP synthase, Sabinene synthase | 2.65 g/L | nih.govnih.govresearchgate.net |
| Saccharomyces cerevisiae | Shake-flask | Fusion of Sabinene synthase and ERG20 | 3.5-fold increase | mdpi.com |
| Saccharomyces cerevisiae | Shake-flask | Engineered GPP synthase | 10-fold increase | sciepublish.com |
| Ashbya gossypii | Flask culture | Endogenous HMG1 and ERG12 overexpression, heterologous NPP synthase and terpene synthases | 684.5 mg/L | nih.gov |
Biotechnological Utilization of Plant Cell Cultures for this compound Biosynthesis
Plant cell cultures represent an alternative biotechnological platform for the production of valuable secondary metabolites, including this compound. openagrar.deresearchgate.net This technology offers a controlled environment for biosynthesis, independent of geographical and climatic constraints that affect whole plants. mdpi.com
The initiation of plant cell cultures from callus tissue and their subsequent growth as suspension cultures in bioreactors are established techniques. openagrar.defrontiersin.org These cultures can be manipulated to enhance the production of target compounds through various strategies, such as the optimization of culture conditions, elicitation, and precursor feeding. researchgate.net Although commercial-scale production of many natural products via plant cell culture remains challenging, these systems are invaluable for studying biosynthetic pathways at the enzymatic and genetic levels. openagrar.de
For monoterpenes like this compound, plant cell cultures can be used to investigate the enzymes and genes involved in their formation. openagrar.de While specific examples of large-scale this compound production using plant cell cultures are not widely reported in the provided context, the general principles of plant cell biotechnology are applicable. mdpi.comfrontiersin.org The use of bioreactors allows for the scale-up of plant cell suspension cultures, providing a controlled environment for growth and secondary metabolite production. frontiersin.org
This compound as a Platform Chemical and Precursor for Advanced Biofuels
This compound is emerging as a valuable platform chemical and a precursor for the synthesis of advanced biofuels. medchemexpress.com Its bicyclic structure makes it an interesting starting material for conversion into high-energy-density fuels suitable for applications such as aviation. mdpi.compreprints.org
The microbial production of sabinene is being explored as a sustainable route to obtain this biofuel precursor from renewable resources like sugars. environmentenergyleader.comnih.govnih.gov The conversion of sabinene into jet fuel components has been reported, highlighting its potential in the transportation sector. mdpi.com The development of engineered microbial strains capable of producing sabinene at high titers is a critical step towards making this a commercially viable alternative to petroleum-based fuels. nih.govmdpi.com The first microbial synthesis of sabinene was achieved in an engineered E. coli strain, demonstrating a green and sustainable production strategy. environmentenergyleader.comresearchgate.net
Beyond biofuels, the chemical structure of this compound allows for its conversion into other valuable chemicals. Its potential as a building block for various chemical syntheses is an active area of research.
Emerging Applications in Green Chemistry (e.g., as a Green Solvent)
In the realm of green chemistry, this compound is gaining attention as a biomass-derived, environmentally benign solvent. mdpi.compreprints.orgresearchgate.netnih.govresearchgate.net Its properties make it a suitable replacement for conventional, often toxic and petroleum-based, solvents in organic synthesis. preprints.orgresearchgate.netnih.govresearchgate.net
Sabinene has been successfully used as a solvent for the synthesis of thiazolo[5,4-b]pyridine (B1319707) heterocycles, with reactions carried out under both thermal and microwave activation. mdpi.comresearchgate.netresearchgate.net Studies have shown that it can be used in either its commercially available form or after distillation with comparable results, and it can be recycled by distillation. mdpi.comnih.gov Its performance has been compared to other green solvents like eucalyptol (B1671775) and cyclopentyl methyl ether (CPME), demonstrating its effectiveness. mdpi.compreprints.org The use of sabinene as a solvent aligns with the principles of green chemistry by utilizing a renewable resource and reducing the environmental impact of chemical processes. preprints.orgnih.gov
Future Perspectives and Research Challenges for Sabinene
Addressing Bioproduction Scalability and Efficiency
The commercial unavailability of (-)-Sabinene is largely due to the lack of an efficient manufacturing process. researchgate.netresearchgate.net While microbial synthesis presents a promising and sustainable alternative to extraction from plants and chemical synthesis, significant challenges in scalability and efficiency remain. nih.govbohrium.com
Current research focuses on developing engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce this compound from renewable resources like sugars. nih.govnih.gov Metabolic engineering strategies have been employed to assemble biosynthetic pathways in these microbes. nih.gov One key area of focus is the optimization of the precursor supply. In S. cerevisiae, for example, engineering the enzyme Erg20 has been shown to increase the pool of geranyl pyrophosphate (GPP), a critical precursor for monoterpene synthesis, leading to a significant increase in sabinene (B1680474) production. oup.com
However, several bottlenecks hinder the industrial-scale production of this compound. These include:
Low Yields and Productivity: While laboratory-scale production has shown promise, with reported titers reaching up to 2.65 g/L in fed-batch fermentation of E. coli, these yields are often not yet economically viable for large-scale industrial applications. nih.gov
Metabolic Burden and Toxicity: The introduction of heterologous pathways can impose a metabolic burden on the host microorganism, and the accumulation of monoterpenes like this compound can be toxic to the cells, inhibiting growth and productivity. bohrium.com
Process Optimization: Further optimization of fermentation conditions, including medium composition and process parameters, is crucial to enhance production titers. nih.gov
Future research should focus on a multi-pronged approach to address these challenges. This includes further metabolic engineering to enhance precursor supply and enzyme efficiency, the development of robust microbial chassis with increased tolerance to this compound, and the optimization of bioprocesses for large-scale fermentation. bohrium.comfrontiersin.org Cell-free biocatalytic systems, which utilize a cascade of enzymes to convert substrates to products, also offer a promising avenue for high-yield production, with demonstrated conversion yields of over 95% for some monoterpenes. frontiersin.org
Deeper Elucidation of Biological Mechanisms and Therapeutic Potentials
This compound has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, antimicrobial, and even potential anticancer effects. researchgate.netlabeffects.com However, a comprehensive understanding of its mechanisms of action at the molecular level is still largely in its infancy.
Key Research Areas:
Anti-inflammatory and Antioxidant Pathways: Studies have shown that sabinene can inhibit the production of inflammatory compounds and reduce oxidative stress. researchgate.netleafwell.com For instance, it has been observed to downregulate the expression of key signaling proteins like ERK1/2 and p38 MAPK in neuronal stress models. researchgate.net Further research is needed to fully elucidate the specific cellular signaling pathways modulated by this compound.
Antimicrobial and Antifungal Activity: this compound and essential oils containing it have shown efficacy against various bacteria and fungi. leafwell.comontosight.ai The proposed mechanism involves the disruption of microbial cell membranes. biosynth.com More detailed investigations into its spectrum of activity and the molecular basis of its antimicrobial action are warranted.
Neuroprotective and Other Therapeutic Effects: Preliminary research suggests potential neuroprotective effects and benefits in preventing skeletal muscle atrophy. researchgate.netnih.gov In one study, sabinene was found to inhibit the ROS-mediated MAPK/MuRF-1 pathway, suggesting its therapeutic potential for muscle-wasting disorders. nih.gov Further in-depth studies are required to validate these findings and explore other potential therapeutic applications, such as in oral healthcare for preventing dental cavities. leafwell.com
The repurposing of existing data on structurally similar molecules, combined with in silico and in vitro approaches, can accelerate the discovery of new therapeutic benefits for this compound. researchgate.netnih.gov A deeper understanding of its pharmacological profile is essential for its potential development as a therapeutic agent.
Comprehensive Atmospheric Modeling and Environmental Impact Assessment
As a biogenic volatile organic compound (BVOC), this compound is emitted into the atmosphere by various plant species, including oak, beech, and birch trees. copernicus.orgcopernicus.org In the atmosphere, it undergoes oxidation reactions with hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3), contributing to the formation of secondary organic aerosols (SOA). acs.orgrsc.orgnih.gov SOA can have significant impacts on air quality, climate, and human health. researchgate.netpnas.org
The atmospheric chemistry of this compound is complex due to its unique bicyclic structure, which features a strained three-membered ring. copernicus.orgcopernicus.org This structural feature influences its reaction pathways and the types of oxidation products formed. copernicus.orgcopernicus.org
Current understanding and future challenges include:
Reaction Kinetics and Mechanisms: The rate coefficients for the reactions of sabinene with major atmospheric oxidants have been determined, but further refinement is needed, particularly regarding their temperature dependence. copernicus.org Theoretical and experimental studies are ongoing to elucidate the detailed mechanisms of these reactions, which involve the formation of various intermediates and products like sabinaketone, formaldehyde (B43269), and highly oxidized multifunctional compounds. acs.orgrsc.orgresearchgate.net
Secondary Organic Aerosol (SOA) Formation: The ozonolysis of sabinene is a significant pathway for SOA formation. rsc.orgresearchgate.net The yield of SOA from sabinene oxidation can vary dramatically depending on the specific oxidant and atmospheric conditions. osti.gov For instance, NO3 oxidation of sabinene can lead to substantial SOA yields. nih.gov
Modeling and Impact Assessment: Accurately modeling the contribution of this compound to regional and global SOA budgets remains a challenge. nih.gov There is a need for more comprehensive atmospheric models that incorporate the specific reaction pathways and product distributions of sabinene to better predict its environmental impact. nih.gov
Given that global emissions of BVOCs from plants far exceed those from anthropogenic sources, a thorough understanding of the atmospheric fate of compounds like this compound is crucial for accurate climate and air quality modeling. researchgate.net
Development of Advanced Synthetic Strategies for Complex Derivatives
The unique chemical structure of this compound makes it an attractive starting material for the synthesis of novel and potentially valuable derivatives. researchgate.net Advanced synthetic strategies are needed to efficiently and selectively modify its structure to create compounds with enhanced or new properties.
Research in this area includes:
Catalytic Conversion: Heterogeneous catalysis offers a sustainable approach for converting terpenes like sabinene into biofuels and other valuable chemicals. mdpi.com Processes such as isomerization, hydrogenation, and oxidation can be used to produce a range of derivatives. mdpi.comgoogle.com For example, the oxidation of (+)-sabinene can yield (-)-sabina ketone, a precursor for the synthesis of sabina δ-lactones and δ-lactams. researchgate.net
Functionalization Reactions: The development of methods for the selective functionalization of the sabinene skeleton is a key area of research. This includes reactions like photochemical acetylthiolation to produce thioacetate (B1230152) and thiol derivatives, which may have interesting organoleptic properties. tandfonline.com
Synthesis of Complex Molecules: The bicyclic framework of sabinene can serve as a scaffold for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. researchgate.net
The development of efficient and scalable synthetic methods is crucial for exploring the full potential of this compound as a versatile chemical building block. This includes the use of both chemical and biocatalytic approaches to achieve high selectivity and yield.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biosynthesis Research
The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of terpenoid biosynthesis and providing powerful tools for metabolic engineering. mdpi.commdpi.com These technologies offer a systems-level view of the cellular processes involved in this compound production and can help identify bottlenecks and targets for optimization. frontiersin.orgresearchgate.net
How omics technologies are advancing this compound research:
Pathway Elucidation: Multi-omics approaches have been instrumental in elucidating the biosynthetic pathways of terpenoids in various plants. mdpi.com By analyzing the transcriptome and metabolome, researchers can identify the genes and enzymes responsible for sabinene synthesis.
Metabolic Engineering Guidance: Proteomic and metabolomic analyses of engineered microbial strains can reveal the cellular response to the production of this compound. researchgate.net This information is critical for understanding the metabolic burden and identifying rate-limiting steps in the biosynthetic pathway, thereby guiding further genetic modifications to improve production. researchgate.net
Improving Strain Tolerance: Omics technologies can be used in conjunction with techniques like adaptive laboratory evolution to develop microbial strains with improved tolerance to sabinene and other monoterpenes. bohrium.comfrontiersin.org
The integration of multi-omics data provides a comprehensive understanding of the complex biological systems involved in this compound biosynthesis. frontiersin.org This knowledge is essential for the rational design and optimization of microbial cell factories for the efficient and sustainable production of this valuable monoterpene. nih.gov
Q & A
Q. How to validate analytical methods for this compound to meet peer-review standards?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters: specificity, linearity (R² > 0.995), accuracy (recovery 95–105%), precision (RSD < 5%), and robustness (e.g., column temperature variations). Include inter-day and intra-day reproducibility data. Share raw spectra/chromatograms in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
